molecular formula C9H5BrClF3O B13881235 2-Bromo-3'-chloro-4'-(trifluoromethyl)acetophenone

2-Bromo-3'-chloro-4'-(trifluoromethyl)acetophenone

Cat. No.: B13881235
M. Wt: 301.49 g/mol
InChI Key: LQQCIVOOQYRMJB-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H5BrClF3O It is a halogenated ketone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone typically involves the halogenation of a suitable precursor. One common method is the bromination of 1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation, but the compound’s halogenated structure is believed to play a key role in its biological activity .

Comparison with Similar Compounds

  • 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
  • 3-Bromo-4-chlorobenzotrifluoride
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Comparison: Compared to similar compounds, 2-bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone is unique due to its specific substitution pattern on the phenyl ring. This unique arrangement of halogen atoms and the trifluoromethyl group can influence its reactivity and biological activity. For example, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C9H5BrClF3O

Molecular Weight

301.49 g/mol

IUPAC Name

2-bromo-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2

InChI Key

LQQCIVOOQYRMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Cl)C(F)(F)F

Origin of Product

United States

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